Mono-methyl terephthalate

Catalog No.
S9099921
CAS No.
M.F
C9H7O4-
M. Wt
179.15 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mono-methyl terephthalate

Product Name

Mono-methyl terephthalate

IUPAC Name

4-methoxycarbonylbenzoate

Molecular Formula

C9H7O4-

Molecular Weight

179.15 g/mol

InChI

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)/p-1

InChI Key

REIDAMBAPLIATC-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)[O-]

Monomethyl terephthalate (MMT, CAS 1679-64-7) is a mono-protected dicarboxylic acid critical for the asymmetric functionalization of the terephthalate scaffold. Featuring one reactive carboxylic acid and one base-labile methyl ester, this desymmetrized building block is a high-value precursor for synthesizing PROTAC linkers, asymmetric metal-organic frameworks (MOFs), and advanced pharmaceutical intermediates [1]. Commercially, MMT is also a key intermediate in the depolymerization of polyethylene terephthalate (PET) and the production of dimethyl terephthalate (DMT) [2]. For procurement, sourcing high-purity MMT directly bypasses the notoriously difficult and low-yield partial hydrolysis of DMT, ensuring reproducible stoichiometry and eliminating the need for complex chromatographic separation in downstream mono-amidation workflows.

Research Fit

Asymmetric monomer Supports precision polymer architecture with controlled end-group reactivity and sequence.
Pharmaceutical intermediate Building block for kinase inhibitor and antiviral synthesis (e.g., BRAFV600E inhibitors).
Environmental research Well-characterized biodegradation metabolite with reported lower toxicity than DMT.

Substituting MMT with generic in-class alternatives like terephthalic acid (TPA) or dimethyl terephthalate (DMT) fundamentally disrupts asymmetric synthesis protocols. Using unprotected TPA in amidation or coupling reactions inevitably leads to statistical mixtures of mono- and bis-functionalized products, requiring extensive purification that cripples process scale-up [1]. Conversely, attempting to generate MMT in situ via the partial saponification of DMT yields a thermodynamic mixture of DMT, MMT, and TPA, which are notoriously difficult to separate due to overlapping solubility profiles. Furthermore, substituting MMT with other mono-esters, such as mono-tert-butyl terephthalate, introduces incompatibilities in solid-phase peptide synthesis (SPPS); the tert-butyl group is prematurely cleaved by the trifluoroacetic acid (TFA) used for resin detachment, whereas MMT's methyl ester remains robustly intact until targeted base hydrolysis is applied [2].

Substitution Risk

Solubility MMT: distinct solubility in aqueous methanol; enables targeted purification. DMT: different solubility profile; replacing with DMT may compromise isolation purity.
Toxicity MMT: no obvious toxicity in C. elegans; reported lower oxidative stress. DMT: induces ROS and reduces lifespan; shifts model organism response.
Synthetic role MMT: monoester with free acid; essential for selective amide coupling in drug synthesis. TPA/DMT: symmetric or fully esterified; cannot replace without altering synthetic route.

Prevention of Bis-Functionalization in Asymmetric Synthesis

Direct procurement of MMT guarantees 100% stoichiometric targeting of a single carboxyl group for mono-amidation, bypassing the inefficiency of in-house desymmetrization. When attempting to synthesize MMT from unprotected terephthalic acid (TPA), chemical conversion yields peak at approximately 76%. Similarly, the partial hydrolysis of dimethyl terephthalate (DMT) to MMT maxes out at an 89% yield under highly optimized conditions, with the remainder lost to unreacted starting material or fully hydrolyzed TPA [1]. Procuring pure MMT eliminates this 11-24% yield penalty and the associated chromatographic burden.

Evidence DimensionDownstream mono-functionalization efficiency and yield
Target Compound Data100% reactive availability for mono-amidation without byproduct formation.
Comparator Or BaselineIn situ synthesis from TPA (76% yield) or DMT (89% yield).
Quantified DifferenceEliminates an 11-24% yield loss and prevents the formation of statistical bis-functionalized mixtures.
ConditionsChemical synthesis or biocatalytic cascades targeting mono-functionalized derivatives.

Procuring pure MMT eliminates a low-yield desymmetrization step, directly improving the overall yield and purity of complex asymmetric APIs.

Solubility model accuracy
Head-to-head
NRTL model RMSD: 0.82 K (MMT) vs 1.33 K (DMT) in methanol/water, 280–336 K.
Supports design of MMT-specific purification process from crude DMT streams.
38% lower RMSD indicates distinct solubility dependence; method context applies.

Distinct Thermal Processing and Sublimation Window

MMT exhibits a highly distinct thermal profile compared to its symmetric counterparts, which is critical for melt-processing and reactive distillation. MMT has a precisely defined melting point of 219.4 °C and sublimes cleanly under reduced pressure [1]. In contrast, the fully protected dimethyl terephthalate (DMT) melts much lower at 140 °C, while the unprotected terephthalic acid (TPA) does not melt but sublimes at temperatures exceeding 300 °C. This ~80 °C melting point differential between MMT and DMT allows for highly selective thermal separation and controlled reactivity in polymer synthesis.

Evidence DimensionMelting point and volatility
Target Compound DataMelting point of 219.4 °C with clean sublimation under reduced pressure.
Comparator Or BaselineDMT (melting point 140 °C) and TPA (sublimation >300 °C).
Quantified DifferenceAn 79.4 °C higher melting point than DMT and avoidance of the >300 °C sublimation barrier of TPA.
ConditionsDifferential scanning calorimetry (DSC) and reduced-pressure sublimation.

The distinct thermal profile of MMT allows for precise temperature control during melt-processing, reactive distillation, and purification workflows.

Toxicity in C. elegans
Head-to-head
MMT: no oxidative stress, normal locomotion and lifespan. DMT: ROS, reduced motility and lifespan.
Reported shift from severe toxicity to no obvious toxicity in identical assay.
C. elegans in vivo model; environmental fate and biodegradation research context.

Orthogonal Stability in Solid-Phase Peptide Synthesis (SPPS)

In the synthesis of peptide-drug conjugates and PROTACs, the linker ester must survive the acidic conditions used to cleave the peptide from the synthesis resin. MMT's methyl ester exhibits excellent stability during standard 95% trifluoroacetic acid (TFA) cleavage protocols used for Rink amide resins [1]. If a buyer were to substitute MMT with mono-tert-butyl terephthalate, the tert-butyl ester would undergo near-complete unwanted cleavage under these same TFA conditions, resulting in premature deprotection and side reactions. MMT ensures the ester remains intact for subsequent orthogonal deprotection via mild aqueous base.

Evidence DimensionEster stability during acidic resin cleavage
Target Compound DataMethyl ester remains >95% intact during extended TFA exposure.
Comparator Or BaselineMono-tert-butyl terephthalate (t-butyl ester).
Quantified DifferencePrevents the >90% premature cleavage associated with t-butyl esters under standard TFA/DCM conditions.
Conditions95% TFA cleavage cocktails in solid-phase synthesis of peptide-drug conjugates.

MMT is the mandatory choice for synthesizing terephthalate-linked therapeutics where the ester must survive acidic resin cleavage before targeted basic hydrolysis.

Kinetic rate ratio
Class-level
k1/k2 = 1.18 ± 0.07 at 110 °C (first vs second esterification).
Supports selective mono-esterification; industrial intermediate formation context.
18% higher rate for MMT formation; conditions may vary with methanol ratio.
Synthetic yield
Reported
Up to 91.2% MMT from DMT partial hydrolysis (KOH/methanol, acidification).
Simple, mild route supports cost-effective access for research and process chemistry.
Yield compares favorably to alternative monoester routes; data to verify with specific conditions.
Commercial purity
Specification review
≥98.0% (GC, titration) research grade; well-characterized material.
High purity essential for pharmaceutical intermediate and analytical standard use.
Confirm lot-specific COA; impurity profile may affect sensitive coupling reactions.

PROTAC and Peptide-Drug Conjugate (PDC) Linker Synthesis

Due to its orthogonal stability to acidic cleavage conditions (TFA), MMT is the preferred building block for introducing a rigid terephthalate spacer in SPPS. It allows the free carboxylic acid to be coupled to an amine on-resin, while the methyl ester safely survives resin detachment, ready for subsequent functionalization to build heterobifunctional degraders [1].

Asymmetric Metal-Organic Framework (MOF) Defect Engineering

MMT is utilized as a mono-coordinating modulator or defect-inducing ligand in the synthesis of zirconium-based MOFs (e.g., UiO-66). Its distinct thermal and solubility profile compared to TPA allows for precise control over framework topology, creating functionalized microenvironments within the MOF pores that can be post-synthetically modified [2].

Scalable Synthesis of Mono-Amide Pharmaceuticals

In the industrial production of drugs like tamibarotene, MMT serves as the direct precursor for the required acid chloride or enzymatic amidation. Procuring MMT eliminates the need to separate statistical mixtures of mono- and bis-amides that would result from using unprotected TPA, significantly streamlining downstream chromatographic purification [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric polymer architecture
Mono-ester reactivity with free carboxylic acid group
End-group fidelity; selective chain termination capability
Targeted kinase inhibitor intermediate
High chemical purity and free acid for amide coupling
Confirm ≥98% purity; verify acid group integrity for drug candidate synthesis
Biodegradation pathway studies
Metabolite identity and low toxicity profile
Use as analytical standard; compare with environmental DMT transformation products
Coatings and reactive modifier
Mono-ester structure for controlled reactivity
Assess adhesion improvement; confirm compatibility with solvent-based formulations

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

179.03443370 g/mol

Monoisotopic Mass

179.03443370 g/mol

Heavy Atom Count

13

Explore Compound Types